- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMR, Tetrahedron, 1995, 51(6), 1607-22

Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))

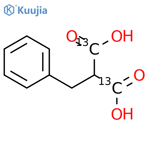

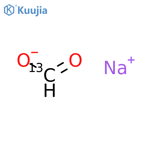

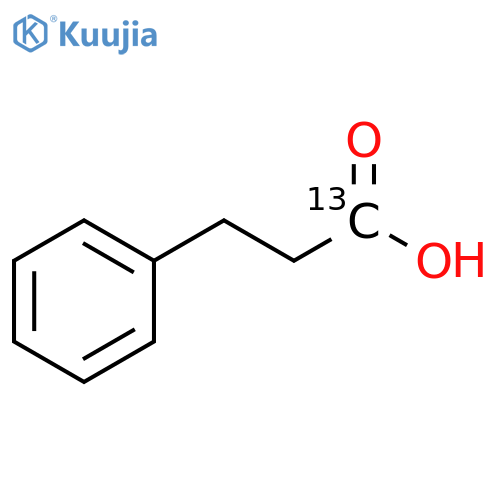

64577-25-9 structure

Nome del prodotto:HYDROCINNAMIC ACID(1-13C, 99%)

Numero CAS:64577-25-9

MF:C9H10O2

MW:151.167157649994

CID:5466703

HYDROCINNAMIC ACID(1-13C, 99%) Proprietà chimiche e fisiche

Nomi e identificatori

-

- HYDROCINNAMIC ACID(1-13C, 99%)

- 3-Phenylpropanoic-1-13C acid

-

- Inchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1

- Chiave InChI: XMIIGOLPHOKFCH-QBZHADDCSA-N

- Sorrisi: C1=CC(CC[13C](=O)O)=CC=C1

HYDROCINNAMIC ACID(1-13C, 99%) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1S:DMSO

1.2R:NaOH, S:H2O

1.3R:HCl

1.2R:NaOH, S:H2O

1.3R:HCl

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1R:KOH, S:H2O

Riferimento

- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phase, Journal of the American Chemical Society, 1991, 113(9), 3519-25

Metodo di produzione 3

Condizioni di reazione

1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt

Riferimento

- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox, Journal of the American Chemical Society, 2015, 137(37), 11938-11941

Metodo di produzione 4

Condizioni di reazione

1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm

1.2R:HCl, S:H2O, acidify

1.2R:HCl, S:H2O, acidify

Riferimento

- Direct reversible decarboxylation from stable organic acids in dimethylformamide solution, Science (Washington, 2020, 369(6503), 557-561

Metodo di produzione 5

Condizioni di reazione

1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm

1.2R:HCl, S:H2O, acidify

1.2R:HCl, S:H2O, acidify

Riferimento

- Direct reversible decarboxylation from stable organic acids in solution, ChemRxiv, 2020, From ChemRxiv, 1-11

Metodo di produzione 6

Condizioni di reazione

1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe

1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C

1.3R:H2O, 2 h, 75°C

1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C

1.3R:H2O, 2 h, 75°C

Riferimento

- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid Chlorides, Journal of the American Chemical Society, 2018, 140(46), 15596-15600

Metodo di produzione 7

Condizioni di reazione

1.1R:Mg, S:Et2O

1.2

1.3R:HCl, S:H2O

1.2

1.3R:HCl, S:H2O

Riferimento

- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinoline, Journal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42

Metodo di produzione 8

Condizioni di reazione

1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm

Riferimento

- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, CCS Chemistry, 2021, 3(6), 1746-1756

HYDROCINNAMIC ACID(1-13C, 99%) Raw materials

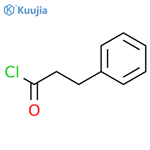

- 3-phenylpropanoyl chloride

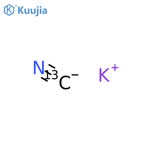

- Potassium Cyanide-13C

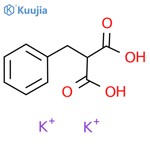

- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)

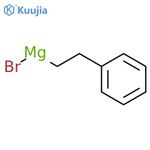

- 2-Phenethylmagnesium bromide -

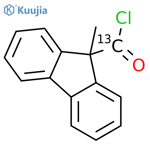

- [13C]-9-Methylfluorene-9-carbonyl chloride

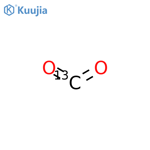

- Carbon-13C dioxide

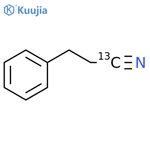

- Benzenepropanenitrile-cyano-13C (9CI)

HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products

HYDROCINNAMIC ACID(1-13C, 99%) Letteratura correlata

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%)) Prodotti correlati

- 1305711-48-1(5-Tert-Butyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid)

- 25199-00-2(4-Chloro-5-propylpyrimidine)

- 3115-68-2(Tetrabutylphosphonium bromide)

- 2548994-13-2(2-(4-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione)

- 895420-57-2(N-(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)

- 1279219-52-1(5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride)

- 2172072-44-3(4-(1-methyl-1H-imidazol-2-yl)pyrrolidin-3-ol)

- 113843-00-8(7-Bromo-3-methyl-2,3,4,5-tetrahydro-1h-1-benzazepin-2-one)

- 2138036-90-3(4,4-Dimethyl-3-[(oxolan-3-yl)methyl]cyclohexan-1-amine)

- 81581-11-5(1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, ethyl ester)

Fornitori consigliati

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso